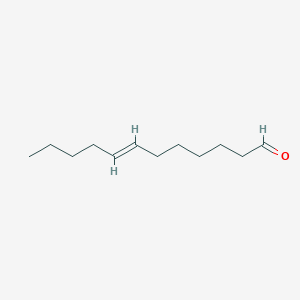

(E)-7-Dodecenal

Description

Structure

3D Structure

Properties

CAS No. |

82944-76-1 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-dodec-7-enal |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3/b6-5+ |

InChI Key |

HTUHYXDEKCWDCI-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCC=O |

Canonical SMILES |

CCCCC=CCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-7-Dodecenal: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-7-Dodecenal is an unsaturated aldehyde with a twelve-carbon chain. While its biological significance is not as extensively documented as its Z-isomer, which is a known insect pheromone, understanding its chemical and physical properties is crucial for researchers in various fields, including chemical synthesis, analytical chemistry, and chemical ecology. This technical guide provides a comprehensive overview of the known properties of this compound, along with generalized experimental protocols relevant to its synthesis and purification, and a workflow for investigating its potential biological activity.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. It is important to note that many of the available data points are based on computational models rather than direct experimental measurement.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | PubChem[1] |

| Molecular Weight | 182.30 g/mol | PubChem[1] |

| IUPAC Name | (E)-dodec-7-enal | PubChem[1] |

| CAS Number | 82944-76-1 | PubChem[1] |

| Boiling Point (Computed) | 526.78 K (253.63 °C) | Cheméo[2] |

| Melting Point (Computed) | Not Available | |

| Density (Computed for isomer (E)-2-dodecenal) | 0.849 g/mL at 25 °C | Sigma-Aldrich[3][4] |

| Water Solubility (Computed) | 0.0029 g/L | FooDB |

| logP (Octanol-Water Partition Coefficient) (Computed) | 3.882 | Cheméo[2] |

| Refractive Index (for similar long-chain aldehydes) | ~1.44-1.46 @ 20°C | The Good Scents Company[5] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the public domain, the following sections provide detailed, generalized methodologies for the synthesis and purification of long-chain unsaturated aldehydes. These protocols can be adapted by skilled researchers for the specific synthesis of this compound.

Synthesis of a Long-Chain Unsaturated Aldehyde (General Protocol)

This protocol describes a general method for the synthesis of an α,β-unsaturated aldehyde via a Wittig-type reaction, a common and versatile method for forming carbon-carbon double bonds.

Materials:

-

A suitable phosphonium salt (e.g., (formylmethyl)triphenylphosphonium chloride)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

An appropriate long-chain alkyl halide (e.g., 1-bromoheptane to form the C10 backbone for a dodecenal)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-butyllithium in hexanes) to the suspension via the dropping funnel with vigorous stirring under a nitrogen atmosphere. The formation of the ylide is often indicated by a color change.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the long-chain alkyl halide in anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude unsaturated aldehyde.

Purification of a Long-Chain Aldehyde by Column Chromatography

Materials:

-

Crude unsaturated aldehyde

-

Silica gel (for column chromatography)

-

A suitable solvent system (eluent), determined by thin-layer chromatography (TLC) (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Sand

-

Cotton or glass wool

Procedure:

-

Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed.

-

Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the purified unsaturated aldehyde.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Biological Activity Investigation Workflow

While the specific biological role of this compound is not well-defined, its structural similarity to known insect pheromones suggests a potential role in chemical communication. The following workflow outlines the standard experimental approach for identifying and characterizing the biological activity of a putative insect pheromone.

Caption: Workflow for Pheromone Identification and Bioassay.

Conclusion

This compound presents an interesting target for further chemical and biological investigation. While a comprehensive set of experimentally determined physical properties is still lacking, the computational data provides a solid foundation for future research. The generalized protocols for synthesis and purification offered in this guide can be adapted to produce this compound for further study. Moreover, the outlined workflow for biological activity screening provides a clear path for elucidating its potential role as a semiochemical. This technical guide serves as a valuable resource for researchers aiming to explore the properties and potential applications of this compound.

References

- 1. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 2. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]

- 3. The Identification of Sea Lamprey Pheromones Using Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Refractive Index Information Catalog [thegoodscentscompany.com]

The Elusive Presence of (E)-7-Dodecenal in Insects: A Technical Whitepaper

Foreword: This technical guide addresses the current scientific understanding of the natural occurrence of (E)-7-Dodecenal in insects. Despite a comprehensive review of scientific literature and chemical ecology databases, there is currently no documented evidence of this compound being naturally produced or utilized as a semiochemical by any insect species.

The Pherobase, a comprehensive database of insect pheromones and semiochemicals, contains entries for the geometric isomer, (Z)-7-Dodecenal, but not for the (E)-isomer. This suggests that this compound is either not a common insect semiochemical or its presence has yet to be discovered and documented.

To fulfill the user's request for an in-depth technical guide and to illustrate the methodologies and data presentation required for such a document, the following sections will focus on the well-documented isomer, (Z)-7-Dodecenal . This compound serves as a relevant analogue and its study provides a framework for the potential future investigation of other related semiochemicals.

Illustrative Guide: The Natural Occurrence of (Z)-7-Dodecenal in Insects

This guide provides an in-depth overview of the natural occurrence, biosynthesis, and perception of (Z)-7-Dodecenal, a known pheromone component in several insect species.

Natural Occurrence of (Z)-7-Dodecenal

(Z)-7-Dodecenal has been identified as a key semiochemical, primarily a sex pheromone, in several species of Lepidoptera. Its primary function is to mediate long-range attraction of males to females for the purpose of mating.

Table 1: Documented Occurrences of (Z)-7-Dodecenal in Insects

| Order | Family | Species | Common Name | Function |

| Lepidoptera | Crambidae | Coniesta ignefusalis | Pearl Millet Stemborer | Pheromone |

| Lepidoptera | Lasiocampidae | Malacosoma disstria | Forest Tent Caterpillar | Pheromone |

| Lepidoptera | Limacodidae | Microleon longipalpis | Slug Caterpillar Moth | Attractant |

| Lepidoptera | Pterophoridae | Trichoptilus wahlbergi | Attractant | |

| Lepidoptera | Xyloryctidae | Rhyzosthenes falciformis | Attractant |

Source: The Pherobase.[1]

Biosynthesis of Dodecenal Pheromones

The biosynthesis of C12 aldehyde pheromones in moths typically originates from fatty acid metabolism. While the specific pathway for (Z)-7-Dodecenal is not fully elucidated in the cited species, a generalizable pathway can be inferred from studies on related compounds. This process involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and oxidation.

A proposed biosynthetic pathway for a C12 aldehyde pheromone is depicted below. This pathway starts with a common fatty acid precursor, such as palmitic acid (C16), which undergoes desaturation and then chain-shortening to produce the C12 fatty acyl precursor. This is then reduced to a fatty alcohol and subsequently oxidized to the aldehyde.

Experimental Protocols

The identification and quantification of (Z)-7-Dodecenal in insects require meticulous experimental procedures. Below are representative protocols for key stages of the analysis.

This protocol describes a standard method for excising pheromone glands from female moths.

-

Insect Preparation: Use virgin female moths during their peak calling (pheromone-releasing) period, typically 2-3 days post-eclosion. Anesthetize the moth by chilling it at 4°C for 5-10 minutes.

-

Gland Dissection: Under a dissecting microscope, carefully extend the ovipositor by gently squeezing the abdomen. Using fine forceps and micro-scissors, excise the intersegmental membrane between the 8th and 9th abdominal segments. This tissue contains the pheromone gland.

-

Solvent Extraction: Immediately place the excised gland into a 2 mL glass vial containing 100 µL of high-purity hexane. Add an internal standard (e.g., 10 ng of hexadecyl acetate) for quantification.

-

Extraction Period: Allow the extraction to proceed for 30 minutes at room temperature.

-

Sample Storage: Transfer the hexane extract to a clean vial and store at -20°C until analysis.

This protocol outlines a typical GC-MS method for the identification and quantification of (Z)-7-Dodecenal.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating the pheromone components.

-

Injection: Inject 1 µL of the hexane extract in splitless mode. The injector temperature should be set to 250°C.

-

Oven Program: A typical temperature program is:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

Identification: (Z)-7-Dodecenal is identified by comparing its retention time and mass spectrum with those of an authentic synthetic standard.

-

Quantification: The amount of the pheromone is calculated by comparing its peak area to the peak area of the internal standard.

Pheromone Perception and Signaling Pathway

The perception of aldehyde pheromones like (Z)-7-Dodecenal occurs in specialized olfactory sensilla on the antennae of male insects. The signal transduction from the binding of the pheromone molecule to a behavioral response involves a complex cascade of events.

-

Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle.

-

Transport: A Pheromone-Binding Protein (PBP) binds to the hydrophobic pheromone molecule and transports it across the aqueous sensillum lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Activation: The pheromone-PBP complex interacts with a specific Pheromone Receptor (PR) on the ORN membrane. This receptor is typically a complex of a ligand-binding ORx protein and a co-receptor (Orco).

-

Signal Transduction: Activation of the PR-Orco complex opens an ion channel, leading to a depolarization of the ORN membrane.

-

Action Potential: If the depolarization reaches a threshold, an action potential is generated and travels down the axon of the ORN.

-

Central Processing: The signal is transmitted to the Antennal Lobe of the insect's brain, where it is processed in specific glomeruli, leading to a behavioral response, such as upwind flight towards the pheromone source.

Conclusion

While this compound remains an unconfirmed semiochemical in the insect world, its isomer, (Z)-7-Dodecenal, serves as a valuable case study. The methodologies and principles outlined in this guide for the study of (Z)-7-Dodecenal are directly applicable to the investigation of novel insect semiochemicals. Future research, employing advanced analytical techniques such as GC-Electroantennography (GC-EAD) and coupled GC-Single Sensillum Recording (GC-SSR), may yet reveal the presence and ecological role of this compound in insects. Such discoveries would further enhance our understanding of chemical communication and could provide new avenues for the development of species-specific pest management strategies.

References

(E)-7-Dodecenal: A Technical Guide to its Role as an Insect Sex Pheromone

(E)-7-Dodecenal is a significant semiochemical, acting as a species-specific sex pheromone for various insects, most notably the European grapevine moth (Lobesia botrana). This guide provides an in-depth analysis of its biochemical properties, mode of action, and application in integrated pest management strategies. It is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical and Physical Properties

This compound is a straight-chain unsaturated aldehyde. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C12H22O[1] |

| Molecular Weight | 182.30 g/mol [1] |

| IUPAC Name | (E)-dodec-7-enal[1] |

| CAS Number | 82944-76-1[1] |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 261.00 to 263.00 °C @ 760.00 mm Hg[2] |

| Flash Point | 234.00 °F (112.22 °C)[2] |

Biosynthesis of this compound Precursors

The biosynthesis of moth sex pheromones, including the precursors to this compound, is a complex enzymatic process occurring in the pheromone glands of the female insect. It typically involves the modification of common fatty acids through desaturation and chain-shortening. In the case of the European grapevine moth, the biosynthesis of a related major pheromone component, (E,Z)-7,9-dodecadienyl acetate, provides a well-studied model for the production of C12 unsaturated fatty acids. This process begins with tetradecanoic acid and involves a series of enzymatic steps.[3][4][5] The final conversion to an aldehyde like this compound would involve the action of a fatty acyl reductase.

The proposed biosynthetic pathway for a key precursor, (Z)-9-dodecenoic acid, is illustrated below. The introduction of the E7 double bond is catalyzed by a yet-to-be-fully-identified Δ7 desaturase.[3][4][5]

Caption: Proposed biosynthetic pathway for (Z)-9-dodecenoic acid in L. botrana.

Mode of Action: The Insect Olfactory Signaling Pathway

Insects detect volatile chemical cues such as sex pheromones through their olfactory system, primarily located on the antennae.[6][7] The antennae are covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs).[7] The detection of this compound initiates a cascade of events leading to a behavioral response in the male insect.

The process begins when the pheromone molecule enters the sensillum through pores and is transported to the ORN dendrites. It then binds to a specific odorant receptor (Or) protein, which is part of a receptor-coreceptor (Orco) complex.[7] This binding is believed to gate the opening of an ion channel, leading to the depolarization of the neuron's membrane and the generation of an action potential.[7] This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately triggering a specific behavioral response, such as upwind flight towards the pheromone source.[6]

Caption: Generalized insect olfactory signaling pathway.

Applications in Pest Management

This compound is a key component in semiochemical-based pest control strategies, particularly for the European grapevine moth.[8] The primary application is mating disruption, an environmentally friendly technique that reduces pest populations over time.[8]

In this approach, synthetic this compound is released into the crop environment at a concentration high enough to overwhelm the male moths' ability to locate females. This is achieved by creating a multitude of false pheromone trails, which distracts the males and significantly reduces the chances of successful mating.[8]

These formulations are often designed for controlled release and are biodegradable.[8] Application rates are carefully managed to be effective while minimizing environmental impact.

| Parameter | Value |

| Target Pest | European grapevine moth (Lobesia botrana)[8] |

| Application Method | Mating Disruption[8] |

| Formulation Type | Ready-to-use liquid that hardens into a biodegradable confusant[8] |

| Application Rate | 16 to 40 grams of active ingredient per acre per application[8] |

| Maximum Annual Rate | 150 grams of active ingredient per acre per year[8] |

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a widely used electrophysiological technique to measure the electrical response of an insect's antenna to volatile compounds.[9][10] It serves as a powerful tool for screening the bioactivity of pheromones and other semiochemicals.

Objective: To measure the depolarization of olfactory receptor neurons on the insect antenna in response to this compound.

Materials:

-

Live insect (e.g., male L. botrana)

-

Stereo microscope

-

Micromanipulators

-

Glass capillary microelectrodes

-

Silver wire electrodes

-

Electrode puller

-

Amplifier and data acquisition system

-

Charcoal-filtered, humidified air stream

-

Odor delivery system (e.g., puff-style)

-

This compound solution in an appropriate solvent (e.g., hexane)

-

Filter paper strips

Protocol:

-

Electrode Preparation:

-

Pull glass capillaries to a fine point using an electrode puller.

-

Fill the capillaries with a saline solution (e.g., Ringer's solution).

-

Insert silver wires into the capillaries to act as electrodes.

-

-

Antenna Preparation:

-

Stimulus Preparation:

-

Apply a known concentration and volume of the this compound solution to a filter paper strip.

-

Allow the solvent to evaporate completely.

-

Insert the filter paper into a Pasteur pipette or other delivery cartridge.

-

-

Recording:

-

Establish a stable baseline recording with a continuous flow of clean, humidified air over the antenna.

-

Deliver a puff of air through the stimulus cartridge, carrying the this compound molecules over the antenna.

-

Record the resulting negative voltage deflection, which is the EAG response.[10]

-

Allow the antenna to recover before presenting the next stimulus.

-

Use a solvent-only control to ensure the response is to the pheromone and not the solvent.

-

-

Data Analysis:

Caption: A typical workflow for an electroantennography (EAG) experiment.

References

- 1. This compound | C12H22O | CID 6365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-7-dodecenal, 63851-40-1 [thegoodscentscompany.com]

- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Sex Pheromone Component ( E , Z )-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase – ScienceOpen [scienceopen.com]

- 5. scispace.com [scispace.com]

- 6. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect olfaction from model systems to disease control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Electroantennography - Wikipedia [en.wikipedia.org]

- 10. ockenfels-syntech.com [ockenfels-syntech.com]

- 11. Electroantennogram Assays: Rapid and Convenient Screening Procedures for Pheromones (1984) | Wendell L. Roelofs | 156 Citations [scispace.com]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (E)-7-Dodecenal in Lepidoptera

For Researchers, Scientists, and Drug Development Professionals

(E)-7-Dodecenal is a critical semiochemical used in the chemical communication of numerous Lepidoptera species. Understanding its biosynthesis is paramount for developing targeted and environmentally benign pest management strategies, as well as for broader applications in biotechnology and drug development. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing parallels from closely related and well-characterized lepidopteran pheromone biosynthetic systems. While the complete enzymatic cascade for this compound has not been fully elucidated, a robust hypothetical pathway has been inferred from existing research. This document provides a comprehensive overview of this putative pathway, details the experimental protocols required for its full characterization, and presents available data in a structured format.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound in Lepidoptera is believed to follow a multi-step enzymatic pathway originating from common fatty acid metabolism. This pathway involves a series of modifications including desaturation, chain shortening, and a final reductive step. The proposed sequence of reactions is based on extensive studies of other C10-C18 lepidopteran sex pheromones.[1]

The key enzymatic steps are hypothesized as follows:

-

De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids, typically palmitic acid (C16:0) or myristic acid (C14:0), through the standard fatty acid synthase (FAS) complex.

-

Desaturation: A fatty acyl-CoA desaturase (FAD) introduces a double bond into the saturated fatty acid precursor. For the formation of a precursor to a C12 pheromone with a double bond at the 7th position, a Δ11-desaturase acting on a C14 or C16 acyl-CoA is a likely candidate. This initial desaturation is often followed by chain shortening.

-

Chain Shortening: The unsaturated C14 or C16 fatty acyl-CoA is then subjected to a controlled round of β-oxidation, catalyzed by acyl-CoA oxidases, to shorten the carbon chain by two carbons, resulting in a C12 or C14 intermediate.[2][3]

-

Second Desaturation (Hypothetical): A key, and as yet unidentified, Δ7-desaturase is proposed to introduce a double bond at the 7th position of the C12 fatty acyl-CoA precursor. A significant challenge in fully elucidating this pathway is the characterization of this "elusive" desaturase, particularly one that produces the (E)-isomer.[2][3]

-

Reduction to Aldehyde: The final step is the reduction of the (E)-7-dodecenoyl-CoA to the corresponding aldehyde, this compound. This reaction is catalyzed by a fatty acyl reductase (FAR). While many FARs involved in pheromone biosynthesis produce alcohols, a subset is capable of producing aldehydes.[4][5]

The following diagram illustrates this hypothetical pathway:

References

- 1. Functional Characterization of a Fatty Acyl Reductase Identified from the Female Pheromone Gland of Mythimna loreyi (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geneticsmr.org [geneticsmr.org]

- 4. Partial characterization of a fatty acid desaturase gene in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Role of (E)-7-Dodecenal and Related Alkenals in Insect Chemical Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical communication is a cornerstone of insect behavior, governing critical life processes such as mating, aggregation, and host location. Among the vast arsenal of semiochemicals, straight-chain unsaturated aldehydes play a pivotal role. This technical guide delves into the function of (E)-7-Dodecenal and its closely related, well-documented analogue, (Z)-7-tetradecenal, as potent sex pheromones, primarily within the Lepidoptera order. While specific data on this compound is limited, the functional role of the C7 double bond in an aldehydic chain is well-established through extensive research on analogues. This document will use the olive moth (Prays oleae) and citrus flower moth (Prays citri), which utilize (Z)-7-tetradecenal as their primary sex pheromone, as a model system to explore the biosynthesis, perception, and behavioral impact of this class of molecules. We provide a summary of quantitative data, detailed experimental protocols for their study, and diagrams of the key biological and experimental pathways.

Introduction: The Function of 7-Alkenals in Insect Communication

Unsaturated aldehydes are a significant class of insect pheromones, particularly in moths. Their structure, characterized by a specific chain length, the position and geometry of double bonds, and an aldehyde functional group, allows for a high degree of species specificity in communication. This compound belongs to this class of compounds. While its role is not as extensively documented as its Z-isomer or other chain-length variants, its structural features strongly suggest a function as a sex pheromone component.

The most thoroughly studied analogue is (Z)-7-tetradecenal, the primary sex pheromone of major agricultural pests like the olive moth (Prays oleae) and the citrus flower moth (Prays citri)[1][2][3][4]. In these species, the female releases the pheromone to attract conspecific males for mating. The male's ability to detect minute quantities of this specific compound triggers a stereotyped behavioral cascade, including upwind flight and landing near the source. This guide will leverage the robust data from the Prays system to illustrate the core functions of 7-alkenal pheromones.

Quantitative Data on Pheromone Activity

Effective pheromone action is highly dependent on concentration and blend ratios. The following tables summarize quantitative data from studies on Prays species, which serve as a proxy for understanding the activity levels of 7-alkenal pheromones.

Table 1: Behavioral Response of Male Prays nephelomima to (Z)-7-Tetradecenal in Field Trapping Assays

| Pheromone Dose (µg) | Mean Moth Catch (± SE) | Statistical Significance vs. Control |

| 0 (Control) | 0.5 (± 0.2) | - |

| 10 | 5.8 (± 1.5) | Significant |

| 30 | 10.2 (± 2.1) | Significant |

| 100 | 15.5 (± 3.4) | Significant |

| 300 | 20.1 (± 4.0) | Significant |

| 1000 | 18.9 (± 3.8) | Significant |

| Data adapted from a dose-response trial in a lemon orchard. As the pheromone dose increased from 10 µg to 300 µg, the moth catch increased, indicating a clear dose-dependent attraction[5]. |

Table 2: Optimal Pheromone Doses for Monitoring and Mating Disruption in Prays oleae

| Application | Pheromone Component | Optimal Dose | Trap Type Used | Reference |

| Population Monitoring | (Z)-7-Tetradecenal | 1 mg | Pherocon 1C / Delta | [6] |

| Mating Disruption | (Z)-7-Tetradecenal | Aerosol (2-5 units/ha) | N/A | [2] |

| These values represent the amounts of synthetic pheromone loaded into dispensers that provide effective male capture for monitoring or atmospheric saturation for mating disruption[2][6]. |

Biosynthesis and Perception of 7-Alkenal Pheromones

The production and detection of pheromones rely on specialized biochemical and neurological pathways.

Hypothetical Biosynthesis Pathway

The biosynthesis of C12 and C14 aldehydes in moths typically originates from common fatty acid precursors like palmitic acid (C16) or stearic acid (C18). The pathway involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and oxidation. Based on related systems, the biosynthesis of a compound like this compound would likely follow the pathway illustrated below.

Caption: Hypothetical biosynthesis of this compound from a C16 fatty acid precursor.

Olfactory Signal Transduction Pathway

Detection of the pheromone occurs in specialized olfactory sensory neurons (OSNs) located within hair-like sensilla on the male's antennae. The aldehyde molecule binds to a specific odorant receptor (OR), which forms a heterodimeric ion channel with a conserved co-receptor (Orco). This binding directly gates the channel, leading to an influx of cations and depolarization of the neuron.

References

- 1. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pheromones and Semiochemicals of Prays oleae (Lepidoptera: Yponomeutidae), the Olive moth [pherobase.com]

- 5. nzpps.org [nzpps.org]

- 6. Factors affecting male Prays oleae (Lepidoptera: Yponomeutidae) captures in pheromone-baited traps in olive orchards - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-7-Dodecenal CAS registry number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-7-Dodecenal is an unsaturated aldehyde with relevance in chemical ecology, particularly as an insect pheromone component. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological roles. Detailed methodologies for its synthesis via the Wittig reaction and its analysis by gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, the broader context of unsaturated aldehydes in cellular signaling, particularly their involvement in lipid peroxidation pathways, is discussed. This document aims to serve as a valuable resource for researchers investigating the chemical and biological facets of this compound and related long-chain aldehydes.

Chemical Identification and Properties

This compound is a long-chain aliphatic aldehyde characterized by a carbon-carbon double bond between the seventh and eighth carbon atoms in a twelve-carbon chain, with the trans (E) configuration.

| Identifier | Value |

| CAS Registry Number | 82944-76-1[1] |

| IUPAC Name | (E)-dodec-7-enal[1] |

| Molecular Formula | C₁₂H₂₂O[1] |

| Molecular Weight | 182.30 g/mol [1] |

Synonyms:

A comprehensive list of its physicochemical properties is provided in the table below.

| Property | Value | Source |

| XLogP3 | 4.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 182.167065 g/mol | PubChem |

| Monoisotopic Mass | 182.167065 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 127 | PubChem |

Synthesis of this compound

The Wittig reaction is a versatile and widely employed method for the stereoselective synthesis of alkenes, making it a suitable approach for the preparation of this compound.[2][3][4][5][6] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a stabilized ylide is typically used to favor the formation of the (E)-isomer.[6]

General Wittig Reaction Workflow

The synthesis can be conceptually broken down into two main stages: the preparation of the phosphonium ylide and the subsequent reaction with the appropriate aldehyde.

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

-

Heptanal

-

(5-Formylpentyl)triphenylphosphonium bromide

-

Sodium methoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Formylpentyl)triphenylphosphonium bromide in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the stirred phosphonium salt solution. The appearance of a characteristic orange-red color indicates the formation of the ylide.

-

Wittig Reaction: To the ylide solution, add heptanal dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation, identification, and quantification of the analyte.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of fatty aldehydes (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

For biological samples, a derivatization step may be necessary to improve volatility and thermal stability. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Biological Significance and Applications

While direct applications of this compound in drug development are not extensively documented, its role as an insect pheromone and the broader biological activities of unsaturated aldehydes provide important context for researchers.

Insect Pheromone

The geometric isomer, (Z)-7-Dodecenal, is a known sex pheromone component for several moth species, including the pearl millet stemborer (Coniesta ignefusalis) and the forest tent caterpillar (Malacosoma disstria). Pheromones are crucial for chemical communication in insects and are utilized in pest management strategies.

Role in Lipid Peroxidation and Cellular Signaling

Unsaturated aldehydes, including long-chain aldehydes like dodecenal, are products of lipid peroxidation, a process initiated by reactive oxygen species (ROS) that damage lipids within cell membranes.[7][8] These aldehydes are highly reactive and can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular stress and damage.[7]

However, at lower concentrations, these aldehydes can also act as signaling molecules, modulating various cellular pathways.[8][9] The accumulation of lipid peroxidation products can trigger specific signaling cascades, often as a response to oxidative stress.[10] This dual role as both damaging agents and signaling molecules makes them a subject of interest in the study of various pathological conditions.

Caption: The role of unsaturated aldehydes in lipid peroxidation and cellular signaling.

Potential for Further Research

The reactivity of the aldehyde functional group and the long alkyl chain of this compound present opportunities for its use as a chemical probe or as a starting material for the synthesis of more complex bioactive molecules. Its potential effects on cellular membranes and signaling pathways warrant further investigation, particularly in the context of diseases associated with oxidative stress.

Conclusion

This compound is a molecule with established significance in chemical ecology and potential for broader applications in biochemical research. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and methods for its analysis. The exploration of its role within the larger class of unsaturated aldehydes highlights its relevance to the study of lipid peroxidation and cellular signaling. It is hoped that this comprehensive resource will facilitate further research into the chemistry and biology of this and related compounds.

References

- 1. This compound | C12H22O | CID 6365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. BJOC - Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry [beilstein-journals.org]

- 5. Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction [jstage.jst.go.jp]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Reception of (E)-7-Dodecenal in Insect Antennae: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The insect olfactory system is a sophisticated and highly sensitive apparatus crucial for survival and reproduction. Insects rely on the detection of volatile chemical cues, or semiochemicals, to locate food sources, find mates, avoid predators, and identify suitable oviposition sites. Among the vast array of semiochemicals, pheromones play a critical role in intraspecific communication, particularly in mating behavior. This technical guide provides an in-depth exploration of the olfactory reception of (E)-7-Dodecenal, a compound that can act as a component of sex pheromones in certain insect species.

This document will delve into the molecular and physiological mechanisms underlying the detection of this compound by insect antennae, with a focus on the European grapevine moth, Lobesia botrana, a species in which a closely related compound, (E)-7-dodecenyl acetate, has been identified as a minor component of the female sex pheromone blend.[1][2] We will examine the roles of olfactory receptor neurons (ORNs), olfactory receptors (ORs), and the downstream signaling pathways. Furthermore, this guide will provide detailed experimental protocols for key techniques used to study insect olfaction, including Electroantennography (EAG), Single-Sensillum Recording (SSR), Gas Chromatography-Electroantennographic Detection (GC-EAD), and the functional characterization of olfactory receptors through heterologous expression systems.

Core Concepts in Insect Olfaction

The perception of odorants in insects begins at the antennae, which are covered in specialized sensory hairs called sensilla.[3][4] Odorant molecules enter the sensilla through pores and are transported through the sensillar lymph by odorant-binding proteins (OBPs) to the dendrites of ORNs.[3] Each ORN expresses specific olfactory receptors (ORs) on its dendritic membrane.[3][4] Insect ORs are ligand-gated ion channels that, upon binding to a specific odorant, undergo a conformational change, leading to an influx of ions and the generation of an electrical signal.[4][5] This signal, in the form of action potentials, is then transmitted to the antennal lobe of the insect brain for processing.

The Case of Lobesia botrana and this compound

The European grapevine moth, Lobesia botrana, is a significant pest in viticulture.[1][6][7] Its chemical communication system has been extensively studied to develop effective pest management strategies. The major component of the female-produced sex pheromone of L. botrana is (E,Z)-7,9-dodecadienyl acetate.[1][7][8] However, the pheromone blend is complex, and other minor components, including (E)-7-dodecenyl acetate, have been identified and shown to act as synergists, enhancing the behavioral response of males.[2] While direct electrophysiological data for this compound in L. botrana is not extensively available, the response to the structurally similar (E)-7-dodecenyl acetate and the major pheromone component provides a strong model for understanding its reception.

Data Presentation

Table 1: Electrophysiological and Behavioral Responses in Lobesia botrana

| Compound | Type | EAG Response (Male Antennae) | SSR Response (ORNs) | Behavioral Effect |

| (E,Z)-7,9-dodecadienyl acetate | Major Pheromone Component | Strong depolarization[8][9] | High spike frequency in specialized ORNs[6] | Primary attractant[7][10] |

| (E)-7-dodecenyl acetate | Minor Pheromone Component | Elicits EAG response[2] | Likely activates specific ORNs, potentially with lower frequency than the major component. | Synergist, enhances attraction[2] |

| (Z)-9-dodecenyl acetate | Minor Pheromone Component | Elicits EAG response[8] | Responded at high doses in some ORNs[6] | Part of the attractive blend[7] |

| (E,Z)-7,9-dodecadienol | Minor Pheromone Component | Elicits EAG response[8] | Not specifically tested in the cited SSR study. | Part of the attractive blend[7] |

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The binding of an odorant like this compound to its specific olfactory receptor on the dendritic membrane of an olfactory sensory neuron initiates a signal transduction cascade. This process ultimately leads to the generation of an action potential that travels to the brain.

Olfactory signal transduction cascade in an insect ORN.

Experimental Workflow: Electroantennography (EAG)

EAG is used to measure the summed electrical response of the entire antenna to a volatile stimulus. It is a valuable tool for screening compounds that elicit an olfactory response.

Generalized workflow for Electroantennography (EAG).

Experimental Workflow: Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual ORNs housed within a single sensillum, providing detailed information about the specificity and sensitivity of a neuron to different odorants.

Generalized workflow for Single-Sensillum Recording (SSR).

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to this compound.

Materials:

-

Live insects (e.g., male Lobesia botrana)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary microelectrodes

-

Electrode puller

-

Ag/AgCl wires

-

Conductive gel

-

EAG amplifier and data acquisition system

-

Purified and humidified air delivery system

-

Stimulus delivery controller

-

Pasteur pipettes and filter paper

-

This compound and appropriate solvent (e.g., hexane)

Procedure:

-

Electrode Preparation: Pull glass capillaries to a fine point using a microelectrode puller. Fill the electrodes with a saline solution (e.g., 0.1 M KCl) and insert Ag/AgCl wires.

-

Insect Preparation: Anesthetize an insect by cooling. Carefully excise one antenna at its base.

-

Antenna Mounting: Mount the excised antenna between the two microelectrodes using conductive gel. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode.

-

Stimulus Preparation: Prepare serial dilutions of this compound in hexane. Apply a known volume (e.g., 10 µl) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.

-

Recording:

-

Place the mounted antenna in a continuous stream of purified, humidified air.

-

Deliver a puff of air (e.g., 0.5 seconds) from the stimulus pipette into the continuous airstream directed at the antenna.

-

Record the resulting depolarization of the antenna using the EAG system.

-

Use a solvent blank as a negative control and a known EAG-active compound as a positive control.

-

Allow sufficient time between stimuli for the antenna to recover.

-

-

Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Normalize the responses to the positive control.

Single-Sensillum Recording (SSR)

Objective: To record the action potentials from individual ORNs in response to this compound.

Materials:

-

Live insects

-

Vibration-free table

-

Dissecting microscope with high magnification

-

Micromanipulators (one for reference, one for recording electrode)

-

Tungsten microelectrodes

-

Electrolytic sharpener

-

Amplifier and data acquisition system with spike sorting software

-

Air delivery system for stimulus

-

This compound and solvent

Procedure:

-

Electrode Preparation: Sharpen tungsten electrodes to a very fine tip using an electrolytic sharpener.

-

Insect Preparation: Immobilize the insect in a pipette tip or on a slide with wax or dental cement, leaving the head and antennae free. Stabilize one antenna with a fine glass capillary or by fixing it to a coverslip with a small drop of wax.

-

Electrode Placement:

-

Under high magnification, carefully insert the reference electrode into the insect's eye or another part of the head.

-

Advance the recording electrode to make contact with the base of a single olfactory sensillum (e.g., sensilla trichodea in moths).

-

-

Recording:

-

Once a stable recording with clear spontaneous spike activity is achieved, deliver a puff of the this compound stimulus as described for EAG.

-

Record the change in the firing rate of the ORN(s) within the sensillum.

-

Test a range of concentrations to determine the dose-response relationship.

-

-

Data Analysis: Count the number of spikes in a defined period before and after the stimulus. Subtract the spontaneous firing rate from the response rate. If multiple neurons are present in the sensillum, use spike sorting software to differentiate their responses based on spike amplitude and shape.[4][5]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify biologically active compounds, such as this compound, from a complex mixture (e.g., a pheromone gland extract).

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Effluent splitter

-

Heated transfer line

-

EAG preparation setup (as described above)

-

Pheromone gland extract or synthetic blend

Procedure:

-

Setup: The GC column effluent is split, with one part going to the FID and the other to the EAG preparation via a heated transfer line.

-

Injection: Inject the sample into the GC.

-

Simultaneous Recording: Record the FID signal and the EAG signal simultaneously as the compounds elute from the GC column.

-

Analysis: Align the two chromatograms. Peaks in the FID chromatogram that correspond in time to a depolarization in the EAG signal are identified as biologically active compounds.

Functional Characterization of Olfactory Receptors in a Heterologous System

Objective: To confirm the specificity of a candidate olfactory receptor for this compound.

Materials:

-

Candidate OR gene sequence

-

Expression vector

-

Heterologous expression system (e.g., Xenopus oocytes, HEK293 cells, or the Drosophila "empty neuron" system)

-

Two-electrode voltage clamp setup (for oocytes) or single-cell recording setup

-

This compound and other test odorants

Procedure (using Xenopus oocytes as an example):

-

cRNA Synthesis: Synthesize cRNA for the candidate OR and the obligate co-receptor (Orco) from their respective gene sequences.

-

Microinjection: Inject the cRNA mixture into mature Xenopus oocytes.

-

Incubation: Incubate the oocytes for several days to allow for protein expression.

-

Two-Electrode Voltage Clamp Recording:

-

Place an oocyte in a recording chamber and perfuse with a buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Apply a solution containing this compound to the oocyte.

-

Record the inward current generated by the activation of the expressed OR/Orco complex.

-

-

Data Analysis: Measure the amplitude of the current response to this compound and a panel of other control odorants to determine the response spectrum and specificity of the receptor.

Conclusion

The olfactory reception of this compound and related compounds in insects is a complex process involving a suite of specialized proteins and intricate neural pathways. By employing the powerful techniques of electrophysiology and molecular biology outlined in this guide, researchers can continue to unravel the molecular basis of insect olfaction. A thorough understanding of how insects detect key semiochemicals is fundamental not only for advancing our knowledge of neurobiology and sensory processing but also for developing novel and environmentally benign strategies for the management of insect pests and the control of disease vectors. The continued functional characterization of olfactory receptors will undoubtedly pave the way for the rational design of new attractants and repellents for a wide range of applications.

References

- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Narrow tuning and sensitivity of the pheromone-specific olfactory neuron in male European grapevine moth (Lobesia botrana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EAG Responses of Adult Lobesia botrana Males and Females Collected from Vitis vinifera and Daphne gnidium to Larval Host-Plant Volatiles and Sex Pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EAG Responses of Adult Lobesia botrana Males and Females Collected from Vitis vinifera and Daphne Gnidium to Larval Host-Plant Volatiles and Sex Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Electroantennography (EAG) Testing of (E)-7-Dodecenal

Audience: Researchers, scientists, and drug development professionals.

Introduction to Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1] This bioassay is widely employed in entomology for screening biologically active compounds, such as pheromones and other semiochemicals, to understand insect olfaction and develop novel pest management strategies.[1] The EAG signal represents the total depolarization of olfactory receptor neurons on the antenna when stimulated by an odorant.

Experimental Protocols

This section outlines the detailed methodology for performing EAG analysis.

Materials and Equipment

-

Insect: Helicoverpa armigera (cotton bollworm) male moths, 2-3 days old.

-

Test Compound: (Z)-11-Hexadecenal (CAS No. 56219-04-6)

-

Solvent: High-purity hexane.

-

Saline Solution: (recipe in Table 1)

-

Electrodes: Silver wire (Ag/AgCl) or glass capillary microelectrodes.

-

Micromanipulators: For precise electrode placement.

-

Amplifier: High-impedance DC amplifier.

-

Data Acquisition System: To record and analyze the EAG signal.

-

Air Delivery System: Charcoal-filtered and humidified air source.

-

Stimulus Controller: To deliver precise puffs of odorant.

-

Microscope: For antenna preparation and electrode placement.

Preparation of Solutions

Table 1: Insect Saline Solution Recipe

| Component | Concentration (g/L) |

| Sodium Chloride (NaCl) | 9.0 |

| Potassium Chloride (KCl) | 0.2 |

| Calcium Chloride (CaCl₂) | 0.2 |

| Glucose | 4.0 |

| Solvent | Distilled Water |

Source: Adapted from general insect saline recipes.

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of (Z)-11-Hexadecenal in hexane at a concentration of 1 µg/µL.

-

Perform serial dilutions to obtain concentrations ranging from 0.01 ng/µL to 100 ng/µL.

-

Store solutions at -20°C in airtight vials.

Antenna Preparation

-

Immobilize a male H. armigera moth in a pipette tip or on a wax block, exposing the head and antennae.

-

Excise one antenna at the base using fine scissors.

-

Immediately place the cut end of the antenna into the reference electrode filled with saline solution.

-

Carefully cut the distal tip of the antenna and place it into the recording electrode, also filled with saline solution.

EAG Recording Procedure

-

Position the prepared antenna in a continuous stream of charcoal-filtered, humidified air (the "main airline").

-

Deliver a puff of the test compound into the main airline using the stimulus controller. The puff duration is typically 0.5 seconds.

-

Record the resulting depolarization of the antenna (the EAG response) using the data acquisition system.

-

Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

-

Present the different concentrations of the test compound in a randomized order to avoid adaptation effects.

-

Use a hexane-only puff as a negative control.

Data Analysis

-

Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus.

-

Subtract the average response to the solvent control from the responses to the test compounds to normalize the data.

-

Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Data Presentation

The following table presents representative EAG response data for male H. armigera to different pheromone blends. While not specific to (E)-7-Dodecenal, it illustrates how quantitative EAG data can be structured.

Table 2: EAG Responses of Male Helicoverpa armigera to Pheromone Blends

| Treatment No. | Pheromone Blend | Ratio | Mean EAG Response (mV) |

| T1 | (Z)-11-Hexadecenal : (Z)-9-Hexadecenal | 97:3 | 2.03 |

| T2 | (Z)-10-Hexadecenal : (Z)-9-Hexadecenal | 97:3 | 1.86 |

| T3 | (Z)-12-Hexadecenal : (Z)-9-Hexadecenal | 97:3 | 1.03 |

| T4 | (Z)-13-Hexadecenal : (Z)-9-Hexadecenal | 97:3 | 0.87 |

| T5 | (Z)-11-Hexadecenal | 100 | 1.71 |

| T6 | Hexane (Control) | 100 | 0.14 |

Source: Adapted from EAG response data for Helicoverpa armigera.[1]

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Field Trapping with (E)-7-Dodecenal as a Lure Component

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-7-Dodecenal is a component of the sex pheromone of the European Grapevine Moth (Lobesia botrana), a significant pest in viticulture. While the major component of the L. botrana sex pheromone is (E,Z)-7,9-dodecadienyl acetate, studies have identified (E)-7-dodecenyl acetate as a minor component present in the female pheromone glands.[1][2] Wind tunnel experiments have demonstrated that (E)-7-dodecenyl acetate can enhance the response of male moths to the main pheromone component.[1] These application notes provide a summary of field trapping protocols and data relevant to the use of pheromone components for monitoring L. botrana, with a focus on the established methodologies that could be adapted for experiments involving this compound.

Data Presentation

Table 1: Trap Capture of Male Lobesia botrana Using Pheromone Traps

| Location | Trap Type | Lure Composition | Mean No. of Moths/Trap/Week (±SE) | Reference |

| Mendoza, Argentina | Not Specified | (E,Z)-7,9-dodecadienyl acetate | Ranged from <10 to >70 depending on season and generation | [3] |

| Konya, Turkey | Pheromone trap with camera | Not Specified | Population development monitored, specific numbers not in abstract | |

| Urban Areas, Chile | Pheromone traps | Not Specified | Variable, used for monitoring sterile moth release program | [4] |

Table 2: Factors Influencing Pheromone Trap Efficacy for Lobesia botrana

| Factor | Observation | Reference |

| Lure Composition | A five-component blend including (E,Z)-7,9-dodecadienyl acetate is most attractive to males. | [5][6] |

| Trap Design | Delta traps are commonly used. Open designs may capture more moths. | [6][7] |

| Trap Placement | Traps placed at a height of 1.3 meters are generally more effective. | [6] |

| Lure Longevity | Pheromone lures typically need replacement every 4-8 weeks. | [7] |

| Trap Density | A standard density is 10 traps per km² in vineyards. | [8] |

Experimental Protocols

The following protocols are based on established methods for trapping the European Grapevine Moth (Lobesia botrana) and can be adapted for experiments using this compound as a lure.

Protocol 1: Preparation of Pheromone Lures

-

Pheromone Source: Obtain synthetic this compound of high purity (>95%).

-

Dispenser Type: Select a suitable dispenser, such as a rubber septum or a polyethylene vial. Rubber septa are common for lepidopteran pheromones.

-

Lure Loading:

-

Dissolve the desired amount of this compound in a minimal volume of a high-purity, volatile solvent (e.g., hexane).

-

Apply the solution to the dispenser. Common loading doses for individual pheromone components in research settings range from 100 µg to 1000 µg per dispenser.

-

Allow the solvent to evaporate completely in a fume hood before field deployment.

-

-

Storage: Store lures in a cool, dark environment, preferably in a freezer, in airtight containers to prevent degradation and contamination.

Protocol 2: Field Trapping Procedure

-

Trap Selection: Utilize delta traps with sticky liners, which are standard for monitoring L. botrana.[5][7]

-

Trap Assembly:

-

Assemble the delta trap according to the manufacturer's instructions.

-

Place a fresh sticky liner on the bottom surface of the trap.

-

Position the pheromone lure in the center of the sticky liner, either by suspending it from the top of the trap or placing it directly on the liner.

-

-

Trap Deployment:

-

Place traps in the field before the anticipated flight period of the target insect. For L. botrana, this is typically before bud break.[7]

-

Hang traps from vineyard posts or within the canopy of host plants at a height of approximately 1.3 meters.[6]

-

Ensure the trap entrance is not obstructed by foliage.[6]

-

For monitoring, a typical trap density is one trap per 10 acres (4 hectares), with a minimum of two traps per location.[7] For experimental purposes, a grid pattern is often used.

-

Separate traps baited with different lures by at least 20 meters to avoid interference.

-

-

Data Collection:

-

Lure and Trap Maintenance:

-

Replace pheromone lures at recommended intervals (e.g., every 4 weeks) to ensure a consistent release rate.[7]

-

Mandatory Visualizations

Pheromone Biosynthesis Pathway

Caption: Biosynthesis pathway of the major sex pheromone component of Lobesia botrana.

Experimental Workflow for Field Trapping

References

- 1. New pheromone components of the grapevine moth Lobesia botrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Sterile Insect Technique for Control of the European Grapevine Moth, Lobesia botrana, in Urban Areas of Chile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 6. wwv.inhs.illinois.edu [wwv.inhs.illinois.edu]

- 7. trece.com [trece.com]

- 8. vinehealth.com.au [vinehealth.com.au]

Application of (E,Z)-7,9-Dodecadienyl Acetate in Integrated Pest Management (IPM) Strategies for the European Grapevine Moth (Lobesia botrana)

Introduction: Integrated Pest Management (IPM) offers a multifaceted and ecologically considerate approach to managing pest populations, minimizing reliance on conventional insecticides.[1][2][3] A key component of modern IPM strategies for the European Grapevine Moth (Lobesia botrana), a significant pest in vineyards worldwide, is the use of synthetic sex pheromones. While (E)-7-Dodecenal is a related semiochemical, the primary and most active component of the female L. botrana sex pheromone is (E,Z)-7,9-dodecadienyl acetate.[4][5] This compound, often used in combination with minor components of the natural pheromone blend, forms the basis of highly effective monitoring and mating disruption techniques.[6][7] These methods are environmentally benign, species-specific, and leave no toxic residue on crops, making them ideal for sustainable viticulture.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (E,Z)-7,9-dodecadienyl acetate in IPM programs for L. botrana.

Data Presentation

The efficacy of pheromone-based IPM strategies for Lobesia botrana has been quantified in numerous field studies. The following tables summarize key data on the impact of mating disruption on male moth captures and larval infestation, as well as the effectiveness of different dispenser technologies.

Table 1: Efficacy of Mating Disruption on Male Lobesia botrana Trap Captures

| Mating Disruption Treatment | Application Rate | Male Captures (Treated) | Male Captures (Control/Untreated) | Percentage Reduction | Study Reference |

| Isonet® L (Passive Dispenser) | 500 dispensers/ha | 0 | Not specified, but significantly higher | 100% | [1] |

| Checkmate® Puffer® LB (Aerosol) | 3 dispensers/ha | Significantly lower than control | High | Statistically significant reduction | [1] |

| Isonet® L MISTERX843 (Aerosol) | 2, 3, and 4 units/ha | 0 | Significantly higher | 100% | [8] |

| Shin-Etsu Formulation | 165 g/ha | Not specified | Not specified | No significant difference from 110 g/ha | [9] |

| Concep Formulation | 150 g/ha | Not specified | Not specified | No significant difference from Shin-Etsu | [9] |

Table 2: Efficacy of Mating Disruption on Lobesia botrana Larval Infestation

| Mating Disruption Treatment | Application Rate | Infestation Level (Treated) | Infestation Level (Control/Untreated) | Efficacy | Study Reference |

| Isonet® L MISTERX843 (Aerosol) | 2, 3, and 4 units/ha | Significantly lower infested flower clusters and bunches | Significantly higher | High | [8] |

| Isonet® L MISTERX841 (Aerosol) | Not specified | Lower bunch infestation | Higher in grower's standard | Effective | [3] |

| Isonet® L (Passive Dispenser) | Not specified | Lower bunch infestation | Higher in grower's standard | Effective | [3] |

| Biodegradable Dispenser | 300, 400, and 500 dispensers/ha | Significantly reduced percentage of infested bunches and nests per bunch | Significantly higher | Effective at all densities | [10] |

| RAK 1+2 System (Glasshouse) | Not specified | Strongly decreased damage symptoms | High damage | Highly effective | [11] |

Experimental Protocols

Protocol 1: Monitoring Lobesia botrana Populations Using Pheromone-Baited Traps

This protocol outlines the standardized method for monitoring the flight activity of male L. botrana to inform treatment decisions.

1. Materials:

- Delta traps (e.g., Pherocon 1C, Zoecon).[7]

- Sticky liners for delta traps.

- Pheromone lures containing (E,Z)-7,9-dodecadienyl acetate as the main component. Lures may also contain minor components like (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate to increase attractiveness.[6][7]

- Stakes or posts for trap placement.

- Gloves to avoid contamination of lures.

2. Procedure:

- Trap Placement:

- Deploy traps before the anticipated start of the first male flight in spring, typically when average daily air temperatures exceed 10°C for 10-13 days.[7]

- Place traps within the vineyard canopy, attached to stakes or trellis wires at a height of approximately 1.0 to 1.5 meters.[12]

- To avoid interference between traps, maintain a minimum distance of 30.5 meters between them.[6]

- Trap Density:

- For general monitoring, a density of 1-2 traps per hectare is sufficient. In areas with suspected high infestation or for more precise monitoring, increase the density.

- Lure Handling and Replacement:

- Handle lures with clean gloves to prevent contamination.

- Replace pheromone lures every 4-6 weeks, depending on the manufacturer's instructions and environmental conditions, as the pheromone can degrade, especially in sunlight.[6][7]

- Data Collection:

- Check traps weekly.

- Count and record the number of male L. botrana moths captured on the sticky liner.

- Remove captured moths and debris from the liner.

- Replace sticky liners when they become dirty or lose their stickiness.

- Data Analysis:

- Plot the weekly trap captures to visualize the population dynamics and identify peak flight periods for each generation.

- Use this data to determine the optimal timing for insecticide applications or the deployment of mating disruption dispensers.

Protocol 2: Mating Disruption of Lobesia botrana Using Pheromone Dispensers

This protocol describes the application of pheromone dispensers for mating disruption in vineyards.

1. Materials:

- Pheromone dispensers (passive or aerosol) containing a high dose of (E,Z)-7,9-dodecadienyl acetate.

- Passive Dispensers: e.g., Isonet® L, RAK®. These are hand-applied and release the pheromone passively over the season.[1][2]

- Aerosol Dispensers: e.g., Checkmate® Puffer® LB, Isonet® L MISTERX843. These are automated devices that release pheromone at programmed intervals.[1][3][8]

- Gloves for handling dispensers.

2. Procedure:

- Timing of Application:

- Deploy dispensers before the start of the first flight of L. botrana in the spring.

- Dispenser Placement:

- Passive Dispensers: Distribute dispensers evenly throughout the vineyard. A common application rate is 500 dispensers per hectare.[1] Attach them to the upper parts of the vines or trellis wires.

- Aerosol Dispensers: Place dispensers at a much lower density, typically 2-5 units per hectare, according to the manufacturer's recommendations.[1] Position them to ensure optimal pheromone distribution across the vineyard, considering prevailing wind directions.

- Area of Application:

- For mating disruption to be effective, it should be applied over large, contiguous areas to minimize the immigration of mated females from untreated areas.[11]

- Efficacy Evaluation:

- Monitor the effectiveness of the mating disruption program by placing pheromone-baited traps within the treated area and in a nearby untreated control area.

- A significant reduction or complete shutdown of male captures in the treated area indicates successful mating disruption.[1][11]

- Assess larval infestation rates on grape clusters in both treated and control plots at key times during the season (e.g., at the end of the first and second generations and at harvest).[3][8]

- Supplementation:

- In areas with very high pest pressure, mating disruption may need to be supplemented with targeted insecticide applications, particularly against the larval stages.[13]

Visualizations

Logical Workflow for IPM of Lobesia botrana

Caption: IPM workflow for Lobesia botrana management.

Pheromone Signaling Pathway in a Male Moth Olfactory Receptor Neuron

References

- 1. Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Disrupting mating of Lobesia botrana using sex pheromone aerosol devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wwv.inhs.illinois.edu [wwv.inhs.illinois.edu]

- 7. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous mating disruption of two moth pests of the vineyard (Lobesia botrana and Cryptoblabes gnidiella) through a biodegradable sex pheromone dispenser - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

Application Notes and Protocols for the Development of Controlled-Release Dispensers for (E)-7-Dodecenal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical protocols for the development of controlled-release dispensers for the aldehyde pheromone, (E)-7-Dodecenal. Due to the susceptibility of aldehyde pheromones to oxidation, specialized formulation strategies are necessary to ensure a stable and effective release profile.

Introduction to Controlled-Release Dispensers for Aldehyde Pheromones

This compound is a volatile aldehyde pheromone that requires a controlled-release mechanism for effective field application in pest management strategies. The primary challenge in developing dispensers for aldehyde-based pheromones is their chemical instability, particularly their propensity for oxidation, which can rapidly degrade the active compound and render the dispenser ineffective.

A successful controlled-release dispenser for this compound should:

-

Protect the aldehyde from premature degradation.

-

Provide a consistent and predictable release rate over a defined period.

-

Be fabricated from materials that are compatible with the pheromone and stable under field conditions.

This document outlines a formulation approach using a bisulphite adduct to stabilize the aldehyde, incorporated into a polyethylene-based dispenser. It also provides detailed protocols for dispenser preparation and for the quantification of the pheromone release rate.

Data Presentation: Pheromone Release Characteristics

The following tables present illustrative data on the release of an aldehyde pheromone from a controlled-release dispenser. Note: Specific quantitative data for this compound was not available in the reviewed literature. The data presented here is representative and intended to demonstrate the expected format for experimental results.

Table 1: Illustrative Release Rate of an Aldehyde Pheromone from a Polyethylene Vial Dispenser at a Constant Temperature (25°C)

| Time (Days) | Cumulative Pheromone Released (mg) | Daily Release Rate (mg/day) |

| 1 | 0.52 | 0.52 |

| 7 | 3.45 | 0.49 |

| 14 | 6.58 | 0.47 |

| 21 | 9.45 | 0.45 |

| 28 | 12.04 | 0.43 |

| 35 | 14.35 | 0.41 |

| 42 | 16.40 | 0.39 |

Table 2: Illustrative Effect of Temperature on the Average Daily Release Rate of an Aldehyde Pheromone

| Temperature (°C) | Average Daily Release Rate (mg/day) | Standard Deviation |

| 15 | 0.25 | 0.03 |

| 25 | 0.48 | 0.04 |

| 35 | 0.95 | 0.07 |

Experimental Protocols

Formulation of the this compound Dispenser

This protocol describes the preparation of a stabilized formulation of this compound using a bisulphite adduct, which is then encapsulated in a polyethylene vial. The bisulphite adduct protects the aldehyde from oxidation and allows for a controlled release upon hydrolysis.

Materials:

-

This compound

-

Sodium bisulphite (NaHSO₃)

-

Phosphate buffer solution (pH 7.0)

-

Deionized water

-

Ethanol

-

Polyethylene vials (1 ml capacity) with polyethylene caps

-

Magnetic stirrer and stir bar

-

Micropipettes

-

Analytical balance

Procedure:

-

Preparation of the Bisulphite Adduct:

-

In a clean glass beaker, dissolve sodium bisulphite in deionized water to create a saturated solution.

-

Slowly add this compound to the bisulphite solution while stirring continuously with a magnetic stirrer. A typical molar ratio is 1:1.2 (aldehyde to bisulphite).

-

Continue stirring until a white precipitate of the bisulphite adduct is formed.

-

Filter the precipitate and wash it with a small amount of cold ethanol to remove any unreacted aldehyde.

-

Dry the adduct under vacuum to remove residual solvent.

-

-

Preparation of the Dispenser Formulation:

-

Weigh a precise amount of the dried this compound bisulphite adduct.

-